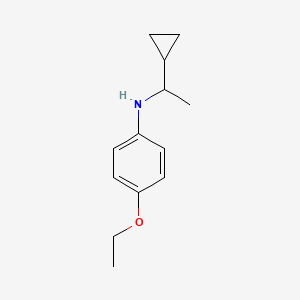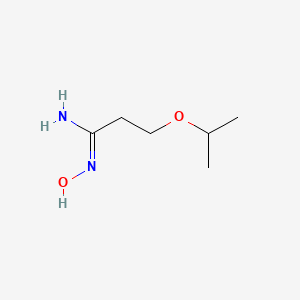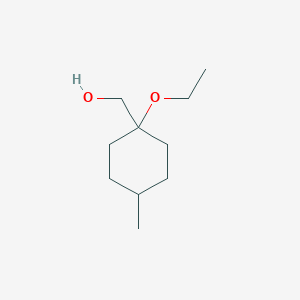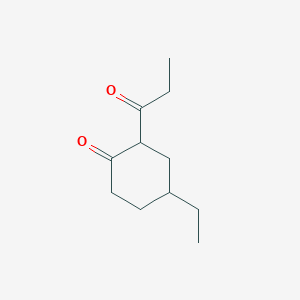
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide is a fluorinated organic compound with the molecular formula C₅H₇F₃N₂O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoroethyl group imparts distinct characteristics to the compound, enhancing its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide typically involves the reaction of aziridine-2-carboxylic acid derivatives with trifluoroethylamine. One common method includes the use of coupling reagents and bases to facilitate the formation of the desired product. For example, the reaction of aziridine-2-carboxylic acid with trifluoroethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, nucleophiles such as amines and thiols, and coupling reagents like EDCI. Reaction conditions typically involve moderate temperatures and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic ring-opening reactions with thiols can yield thiol-substituted products, while reactions with amines can produce amine-substituted derivatives .
Aplicaciones Científicas De Investigación
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to modify biological targets and enhance drug properties.
Biological Research: It is employed in studies involving enzyme inhibition and protein modification, particularly in cancer research.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials, benefiting from its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide involves its high reactivity towards nucleophiles, leading to the alkylation of target molecules. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is particularly useful in the inhibition of enzymes and modification of proteins, where the compound can selectively alkylate thiol groups on the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: Similar in structure but lacks the trifluoroethyl group, resulting in different reactivity and stability profiles.
N-(2,2,2-Trifluoroethyl)acetamide: Contains the trifluoroethyl group but differs in the core structure, leading to distinct chemical properties.
Uniqueness
N-(2,2,2-Trifluoroethyl)aziridine-2-carboxamide is unique due to the presence of both the aziridine ring and the trifluoroethyl group. This combination imparts high reactivity and stability, making it valuable in various applications, particularly in medicinal chemistry and biological research .
Propiedades
Fórmula molecular |
C5H7F3N2O |
|---|---|
Peso molecular |
168.12 g/mol |
Nombre IUPAC |
N-(2,2,2-trifluoroethyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)2-10-4(11)3-1-9-3/h3,9H,1-2H2,(H,10,11) |
Clave InChI |
VGIRYFKSPHLRSW-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1)C(=O)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)



![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)

![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)

![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)


